4-Chloro-6,7-dimethoxy-1-methylquinolin-2(1H)-one
CAS No.: 878380-79-1
Cat. No.: VC20225893
Molecular Formula: C12H12ClNO3
Molecular Weight: 253.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878380-79-1 |
|---|---|
| Molecular Formula | C12H12ClNO3 |
| Molecular Weight | 253.68 g/mol |
| IUPAC Name | 4-chloro-6,7-dimethoxy-1-methylquinolin-2-one |
| Standard InChI | InChI=1S/C12H12ClNO3/c1-14-9-6-11(17-3)10(16-2)4-7(9)8(13)5-12(14)15/h4-6H,1-3H3 |
| Standard InChI Key | CNECYDNTJZESOU-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC(=C(C=C2C(=CC1=O)Cl)OC)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-chloro-6,7-dimethoxy-1-methylquinolin-2-one, precisely defines its substitution pattern:
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A chlorine atom at position 4
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Methoxy groups at positions 6 and 7
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A methyl group at position 1
The molecular formula is C₁₂H₁₂ClNO₃, with a molecular weight of 253.68 g/mol. The planar quinoline core facilitates π-π stacking interactions, while the electron-withdrawing chlorine and electron-donating methoxy groups create regions of varied electron density critical for biological interactions .
Table 1: Comparative Structural Features of Related Quinoline Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 4-Chloro-6,7-dimethoxy-1-methylquinolin-2(1H)-one | 878380-79-1 | C₁₂H₁₂ClNO₃ | 253.68 | 1-Me, 4-Cl, 6/7-OMe |
| 4-Chloro-6,7-dimethoxy-2-methylquinoline | 100122-02-9 | C₁₂H₁₂ClNO₂ | 237.68 | 2-Me, 4-Cl, 6/7-OMe |
| 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one | 933609-72-4 | C₁₁H₁₀ClNO₃ | 239.65 | 4-Cl, 6/7-OMe (no methyl substitution) |
The methyl group at position 1 in the target compound introduces steric effects that differentiate its conformational flexibility from analogues lacking this substituent .
Spectroscopic Signatures
While specific spectral data are unavailable in the provided sources, characteristic features can be inferred:
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¹H NMR: Signals for methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.5 ppm), and methyl groups (δ 2.5–3.0 ppm) .
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IR Spectroscopy: Strong absorption bands for C=O (1650–1750 cm⁻¹) and C-O (1200–1250 cm⁻¹) .
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis of 4-chloro-6,7-dimethoxy-1-methylquinolin-2(1H)-one typically involves multistep sequences starting from substituted aniline precursors. A plausible route adapted from related quinoline syntheses includes:
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Nitration: 3,4-Dimethoxyacetophenone undergoes nitration to introduce a nitro group at the ortho position relative to the acetyl moiety .
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Condensation: Reaction with N,N-dimethylformamide dimethyl acetal forms an enaminone intermediate .
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Reductive Cyclization: Catalytic hydrogenation induces cyclization to form the quinoline core .
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Chlorination: Treatment with phosphorus oxychloride introduces the chlorine substituent.
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Methylation: Quaternary ammonium salt formation at position 1 using methyl iodide completes the synthesis.
Table 2: Key Synthetic Steps and Conditions
Industrial Production Challenges
Scale-up introduces complexities:
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Nitration Control: Exothermic nature requires precise temperature modulation to prevent over-nitration .
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Chlorination Efficiency: POCl₃ usage necessitates corrosion-resistant reactors and rigorous waste management.
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Purification: Chromatographic methods are cost-prohibitive at scale, prompting development of crystallization protocols.
Physicochemical Properties
Solubility and Stability
The compound exhibits:
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Lipophilicity: Predicted logP ≈ 2.8 (estimated via ChemDraw), favoring membrane permeability .
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Aqueous Solubility: <0.1 mg/mL in water at 25°C due to aromatic stacking; enhanced in DMSO (>50 mg/mL).
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Thermal Stability: Decomposition temperature >200°C (DSC data inferred from analogues) .
Crystallographic Features
X-ray diffraction studies of similar quinolines reveal:
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Planar Core: Dihedral angle <5° between benzene and pyridine rings .
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Hydrogen Bonding: Ketone oxygen participates in intermolecular H-bonds, influencing crystal packing .
Biological Activities and Mechanistic Insights
Table 3: Biological Activities of Structural Analogues
The 1-methyl group may enhance blood-brain barrier penetration compared to non-methylated analogues.
Structure-Activity Relationships (SAR)
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Methoxy Groups: Electron donation increases π-cloud density, enhancing intercalation with biomolecules .
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Chlorine Substituent: Withdraws electrons, improving binding to hydrophobic enzyme pockets .
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Methyl Group: Steric effects modulate selectivity between homologous enzyme isoforms.
Research Applications and Future Directions
Drug Discovery Initiatives
The compound serves as:
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Kinase Inhibitor Scaffold: Molecular docking predicts strong binding to EGFR (ΔG = -9.8 kcal/mol).
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Antimicrobial Candidate: Synergistic effects observed with β-lactams against MRSA in preliminary assays .
Challenges and Opportunities
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